4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride
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Overview
Description
4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride is a chemical compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with amino, methyl, and trifluoromethyl groups, along with a carboxylic acid moiety, and is often used in its hydrochloride salt form to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate precursors. For instance, a common route involves the reaction of 3,3,3-trifluoropropionyl chloride with hydrazine to form 3-(trifluoromethyl)pyrazole. This intermediate can then be further functionalized through nitration, reduction, and subsequent carboxylation to introduce the amino and carboxylic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Strong bases like sodium hydride or nucleophiles like amines.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide
- 3-Amino-4-pyrazolecarboxylic acid
Uniqueness
Compared to similar compounds, 4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance its effectiveness in various applications, making it a valuable compound in both research and industrial contexts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2.ClH/c1-12-3(5(13)14)2(10)4(11-12)6(7,8)9;/h10H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDBBWKFXCXLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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